Dipyrone - 68-89-3

Dipyrone

Catalog Number: EVT-265651
CAS Number: 68-89-3
Molecular Formula: C13H17N3NaO4S
Molecular Weight: 334.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dipyrone, also known as metamizole, is a non-narcotic analgesic and antipyretic drug. [] It was first introduced into clinical practice in 1922 and remains in use in various countries. [] Dipyrone is frequently utilized in both pediatric and adult patient populations for its analgesic and antipyretic properties. [, ] It is included in pharmacopoeias of multiple countries, including China, European, Japan, and Poland. []

Future Directions
  • Long-term safety profile: Continued research is crucial to establish the long-term safety profile of Dipyrone, particularly in light of historical concerns regarding its potential for hematological adverse effects. [, , , ]
  • Drug interactions: Investigating potential interactions between Dipyrone and other medications, especially those impacting hemostasis and platelet function, is essential to ensure safe and effective clinical use. [, ]
  • Formulation optimization: Continued development of stable Dipyrone formulations, especially for intranasal administration, may broaden its therapeutic applications and improve patient compliance. [, ]

4-N-Methylaminoantipyrine (MAA)

  • Compound Description: 4-N-Methylaminoantipyrine (MAA) is a major active metabolite of dipyrone. [] MAA has been shown to inhibit cyclooxygenases (COX-1 and COX-2) [], which are enzymes involved in the production of prostaglandins, key mediators of inflammation and pain.
  • Relevance: MAA's role as a significant contributor to dipyrone's analgesic and antipyretic effects highlights a key metabolic pathway for dipyrone's activity. [] This compound's ability to inhibit COX enzymes underscores the shared mechanism of action between dipyrone and traditional NSAIDs.

4-Aminoantipyrine (AA)

    Anandamide

    • Compound Description: Anandamide is an endocannabinoid neurotransmitter. [] Like dipyrone, anandamide is metabolized by the enzyme fatty acid amide hydrolase (FAAH). []

    Acetylsalicylic Acid (Aspirin)

    • Compound Description: Acetylsalicylic acid (aspirin) is a widely used analgesic and anti-inflammatory drug that inhibits COX enzymes. [, ] Unlike dipyrone, aspirin irreversibly inhibits COX enzymes. []
    • Relevance: Aspirin serves as a common comparator to dipyrone in numerous studies evaluating analgesic efficacy. [, ] The key difference lies in their mode of COX inhibition: aspirin acts irreversibly, while dipyrone's metabolites (MAA and AA) exert reversible inhibition. This difference may contribute to dipyrone's perceived favorable gastrointestinal tolerability compared with aspirin. []

    Paracetamol (Acetaminophen)

    • Compound Description: Paracetamol (acetaminophen) is a widely used analgesic and antipyretic drug. [, , , ] Like dipyrone, paracetamol's precise mechanism of action remains incompletely understood. []
    • Relevance: Paracetamol is often used as a comparator drug in studies evaluating the efficacy and safety of dipyrone. [, , , ] While both drugs share analgesic and antipyretic properties, their potential for adverse effects and their effectiveness in different pain conditions vary.

    Ibuprofen

    • Compound Description: Ibuprofen is a nonsteroidal anti-inflammatory drug that inhibits COX enzymes. [] It is commonly used to treat pain and inflammation.
    • Relevance: Ibuprofen often serves as a comparator drug in clinical trials evaluating dipyrone's analgesic efficacy. [] Studies comparing the two drugs have shown comparable effectiveness in treating conditions like fever in children. []

    2,5-Dimethylcelecoxib (DMC)

    • Compound Description: 2,5-Dimethylcelecoxib (DMC) is a celecoxib analog lacking COX-2 inhibitory activity but possessing antitumor properties. []
    • Relevance: DMC, like dipyrone, downregulates lipopolysaccharide-induced production of Th2-related chemokines (I-309 and MDC) in human monocytes. [] This shared activity, despite the absence of COX-2 inhibition by DMC, suggests that both dipyrone and DMC might modulate immune responses through mechanisms beyond COX inhibition.
    Source and Classification

    Dipyrone is classified as a pyrazolone derivative. Its chemical formula is C13H16N3NaO4SC_{13}H_{16}N_{3}NaO_{4}S, and it is typically administered in various forms, including oral, intravenous, and intramuscular routes. The compound acts as a prodrug, meaning it is metabolized into active forms that exert therapeutic effects. The primary active metabolites include 4-methylaminoantipyrine and 4-aminoantipyrine, which are responsible for its analgesic and antipyretic effects .

    Synthesis Analysis

    The synthesis of dipyrone involves several steps, primarily focusing on the formation of its pyrazolone structure. The most common method includes:

    1. Starting Materials: The synthesis begins with the reaction of 4-aminoantipyrine with sodium methyl sulfonate.
    2. Formation of Dipyrone: This reaction typically occurs under acidic conditions to facilitate the formation of the dipyrone structure.
    3. Purification: The resulting product is purified through recrystallization or chromatography techniques.

    Recent studies have also explored the synthesis of dipyrone metabolites to better understand their pharmacological properties and mechanisms . For example, research has indicated that dipyrone is hydrolyzed in the gastrointestinal tract to form 4-methylaminoantipyrine, which is subsequently metabolized in the liver .

    Molecular Structure Analysis

    Dipyrone's molecular structure can be described as follows:

    • Core Structure: It features a pyrazolone ring fused with an antipyrine moiety.
    • Functional Groups: The presence of a methylamino group and a sulfonyl group contributes to its pharmacological activity.
    • 3D Configuration: The spatial arrangement of atoms within the molecule influences its interaction with biological targets.

    The molecular weight of dipyrone is approximately 273.35 g/mol. Its structural formula can be represented as:

    C13H16N3NaO4S\text{C}_{13}\text{H}_{16}\text{N}_{3}\text{NaO}_{4}\text{S}

    This structure allows dipyrone to interact effectively with cyclooxygenase enzymes, inhibiting prostaglandin synthesis .

    Chemical Reactions Analysis

    Dipyrone undergoes various chemical reactions that are crucial for its pharmacological activity:

    • Hydrolysis: In the gastrointestinal tract, dipyrone is hydrolyzed into its active metabolites.
    • Acylation: The metabolite 4-aminoantipyrine can undergo acylation to form other derivatives that may exhibit different pharmacological properties .
    • Oxidation: In some studies, dipyrone has been shown to produce reactive oxygen species, which may contribute to its analgesic effects.

    These reactions are essential for understanding how dipyrone exerts its therapeutic effects and how it can be modified for enhanced activity or reduced side effects .

    Mechanism of Action

    The mechanism of action of dipyrone remains partially understood but is believed to involve several pathways:

    1. Inhibition of Prostaglandin Synthesis: Dipyrone appears to inhibit cyclooxygenase enzymes (COX), thereby reducing the production of prostaglandins that mediate pain and fever .
    2. Interaction with Endogenous Opioid Systems: Some studies suggest that dipyrone may also influence opioid receptors, contributing to its analgesic effects .
    3. Antipyretic Activity: Research indicates that dipyrone effectively reduces fever by acting on the hypothalamic thermoregulatory center and inhibiting inflammatory mediators such as interleukin-1β .
    Physical and Chemical Properties Analysis

    Dipyrone exhibits several notable physical and chemical properties:

    • Appearance: Typically presented as a white crystalline powder.
    • Solubility: It is soluble in water and alcohol but less soluble in organic solvents.
    • Melting Point: The melting point ranges around 120–125 °C.
    • pH Stability: Dipyrone's stability can vary depending on pH levels; it is generally stable in neutral conditions but may degrade under extreme pH.

    These properties are critical for determining appropriate formulations and administration routes for clinical use .

    Applications

    Dipyrone has several applications in clinical settings:

    • Pain Management: It is commonly used for managing acute pain post-surgery, colic pain, cancer-related pain, and migraines due to its effective analgesic properties .
    • Antipyretic Use: Dipyrone is utilized for reducing fever in various medical conditions.
    • Research Applications: Studies continue to explore its metabolites for potential new therapeutic uses or enhanced efficacy against pain and inflammation.

    Despite its efficacy, the use of dipyrone remains controversial due to safety concerns regarding agranulocytosis; thus, it is essential for healthcare providers to weigh risks against benefits when prescribing this medication .

    Chemical and Pharmacological Foundations of Dipyrone

    Structural Characterization and Physicochemical Properties

    Dipyrone (metamizole sodium; chemical name: sodium [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonate) is a sulfonic acid derivative typically administered as sodium, magnesium, or calcium salts. Its molecular formula is C₁₃H₁₆N₃NaO₄S·H₂O (monohydrate), with a molecular weight of 351.36 g/mol. The compound forms white-to-off-white crystalline powders that exhibit high solubility in water (≥100 mg/mL at 20°C) and ethanol but negligible solubility in apolar solvents like dichloromethane [4] [10].

    A defining property is its pH-dependent instability in aqueous solutions. Hydrolysis follows first-order kinetics, accelerating under acidic conditions (pH 2.5) and at low concentrations (0.01 mM), where complete conversion to 4-methylaminoantipyrine (MAA) occurs within 30 minutes. Conversely, alkaline conditions (pH 7.4–9.0) or high concentrations (0.1M) significantly retard hydrolysis, with only 10% degradation observed after 5 hours at near-saturated concentrations [1]. Temperature also critically influences stability: hydrolysis rates increase 12-fold when temperature rises from 4°C to 37°C [1]. This lability classifies dipyrone as a prodrug, as its therapeutic effects depend on bioactive metabolites formed post-hydrolysis.

    Table 1: Hydrolysis Kinetics of Dipyrone Under Physicochemical Variables

    FactorConditionHydrolysis RateKey Observation
    pH2.5 (acidic)t₁/₂ < 30 min (0.01 mM)Complete conversion to MAA
    7.4–9.0 (neutral/alkaline)t₁/₂ = hours–daysStabilized prodrug form
    Concentration0.01 mM (low)Rapid hydrolysis100% conversion in 30 min (pH 2.5)
    0.1 M (high)Slow hydrolysis10% conversion in 5 h
    Temperature4°CMinimal hydrolysisPharmacokinetically inert
    37°C (body temp)Accelerated hydrolysis12x faster vs. 4°C

    Classification Within Nonsteroidal Anti-Inflammatory Drug (NSAID) Analogues

    Dipyrone is pharmacologically distinct from classical NSAIDs. Although historically grouped with them, it exhibits atypical properties:

    • Weak/Peripheral COX Inhibition: Unlike NSAIDs, dipyrone and its metabolites (e.g., MAA) inhibit cyclooxygenase (COX-1/COX-2) only weakly (IC₅₀ > 100 µM). This explains its negligible anti-inflammatory activity and lack of effects on platelet aggregation or gastrointestinal prostaglandin synthesis [4] [9].
    • Central COX-3/Alternative Targets: Evidence suggests dipyrone metabolites inhibit the central COX-3 isoform, modulating prostaglandin synthesis in the brain and spinal cord. This central action underpins its potent analgesic and antipyretic effects [4] [7].
    • Multimodal Mechanisms: Beyond COX, dipyrone activates endogenous opioid pathways (μ-opioid receptors) and cannabinoid systems (CB1 receptors). Its spasmolytic effects—absent in classic NSAIDs—stem from reduced intracellular Ca²⁺ release via inositol phosphate suppression [7] [9].

    These properties reclassify dipyrone as a non-opioid analgesic with spasmolytic activity, distinct from both NSAIDs and opioids. Its clinical profile combines analgesia, antipyresis, and smooth-muscle relaxation without significant anti-inflammatory action [7] [9].

    Table 2: Pharmacological Targets of Dipyrone vs. Classical NSAIDs

    TargetDipyrone/MetabolitesClassical NSAIDsFunctional Implication
    Peripheral COX-1/2Weak inhibition (IC₅₀ >100µM)Potent inhibition (nM–µM)No GI/platelet effects in dipyrone
    Central COX-3Moderate inhibitionNo effectCentral analgesia/antipyresis
    Endocannabinoid SystemCB1 agonism (metabolites)No effectEnhanced descending pain inhibition
    Calcium SignalingSuppresses IP-mediated Ca²⁺No effectSpasmolytic action

    Metabolic Pathways and Bioactivation of Dipyrone Derivatives

    Dipyrone undergoes rapid and complex biotransformation, generating multiple bioactive metabolites:

    • Primary Hydrolysis: Following oral/intravenous administration, dipyrone hydrolyzes non-enzymatically within 15–30 minutes to MAA (4-methylaminoantipyrine), the first active metabolite [6].
    • Phase I Metabolism: MAA is metabolized via hepatic cytochrome P450 enzymes:
    • Demethylation to 4-aminoantipyrine (AA)
    • Formylation to 4-formylaminoantipyrine (FAA)
    • Phase II Metabolism: AA undergoes N-acetylation by polymorphic N-acetyltransferase (NAT2) to 4-acetyl aminoantipyrine (AAA). NAT2 genetic variants influence AAA formation rates, with slow acetylators exhibiting prolonged AA half-lives (5.5 vs. 3.8 hours in rapid acetylators) [6].
    • Novel Bioactive Metabolites: In the CNS, MAA and AA conjugate with arachidonic acid via fatty acid amide hydrolase (FAAH)-dependent pathways to form arachidonoyl amides (5 and 6). These metabolites exhibit:
    • Dual COX-1/COX-2 inhibition (IC₅₀: 42–69 µM)
    • Cannabinoid receptor agonism (CB1/CB2)
    • FAAH substrate activity, prolonging their half-lives [3] [5].

    Urinary excretion eliminates 60% of metabolites (96% after IV dosing), primarily as MAA, AA, FAA, and AAA, with 4% fecal elimination [6]. The arachidonoyl amides, though minor metabolites, significantly contribute to central analgesia via combined COX inhibition and endocannabinoid activation.

    Table 3: Key Metabolites of Dipyrone and Their Bioactivities

    MetabolitePathwayBioactivitySignificance
    MAA (4-methylaminoantipyrine)Prodrug hydrolysisWeak COX inhibition; precursor to amidesPrimary circulating metabolite
    AA (4-aminoantipyrine)MAA demethylationSubstrate for acetylation/CNS conjugationPolymorphic metabolism (NAT2)
    AAA (4-acetyl aminoantipyrine)AA acetylationInert end-metaboliteRenal excretion; no bioactivity
    Arachidonoyl Amides (5, 6)FAAH-dependent conjugationCOX inhibition (IC₅₀ 5.2–69 µM); CB1/CB2 agonismCentral analgesia; spasmolytic potentiation

    Properties

    CAS Number

    68-89-3

    Product Name

    Dipyrone

    IUPAC Name

    sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate

    Molecular Formula

    C13H17N3NaO4S

    Molecular Weight

    334.35 g/mol

    InChI

    InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20);

    InChI Key

    CEOUXRNZHGKECQ-UHFFFAOYSA-N

    SMILES

    CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+]

    Solubility

    >50.2 [ug/mL] (The mean of the results at pH 7.4)

    Synonyms

    Algopyrin
    Analgin
    Biopyrin
    Dipyrone
    Dipyronium
    Metamizol
    Metamizole
    Metamizole Sodium
    Methamizole
    Methampyrone
    Narone
    Noramidopyrine Methanesulfonate
    Noramidopyrine Methanesulfonate Sodium
    Normelubrine
    Novalgetol
    Novalgin
    Novamidazophen
    Novaminsulfone
    Optalgin
    Pyralgin
    Sulpyrin
    Sulpyrine

    Canonical SMILES

    CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.[Na]

    Isomeric SMILES

    CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.